![molecular formula C20H19N3O5S3 B12017217 N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with the following structural formula:
C28H44N2O5
It contains a thiazolidine ring, a nitrophenyl group, and a hexanamide moiety. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve multi-step processes. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Detailed reaction mechanisms and conditions are beyond the scope of this article, but researchers typically employ organic synthesis techniques.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specialized studies.
Analyse Des Réactions Chimiques
Reactivity:: N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the nitrophenyl group or other functional moieties.
Substitution: Substitution reactions can occur at different positions within the molecule.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformations. Researchers often use metal catalysts, reducing agents, and appropriate solvents.
Major Products:: The major products formed during reactions with this compound vary based on the specific reaction type. Isolation and characterization of these products are essential for understanding its reactivity.
Applications De Recherche Scientifique
N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential bioactivity.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Materials Science: Its properties could contribute to novel materials or sensors.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular pathways or proteins, influencing biological processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide with related molecules to highlight its distinct features.
Propriétés
Formule moléculaire |
C20H19N3O5S3 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H19N3O5S3/c24-16-11-13(23(27)28)7-8-15(16)21-18(25)6-2-1-3-9-22-19(26)17(31-20(22)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,21,25)/b17-12+ |
Clé InChI |
QTTRILPZEADEEV-SFQUDFHCSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017137.png)
![2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017140.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
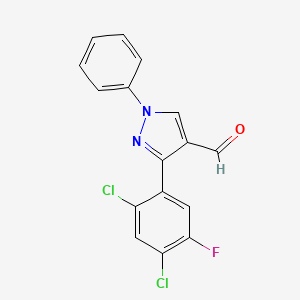
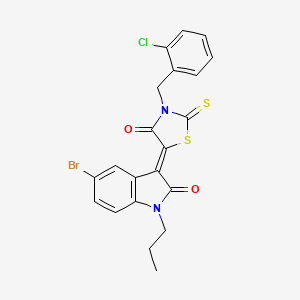
![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)
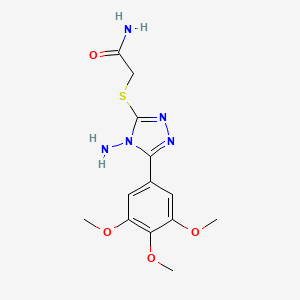
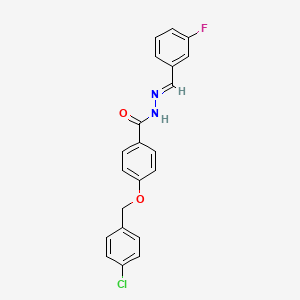
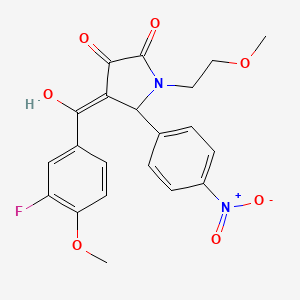

![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017184.png)
